molecular formula C9H19NO2 B15321710 5-(Isopropyl(methyl)amino)pentanoic acid

5-(Isopropyl(methyl)amino)pentanoic acid

Cat. No.: B15321710
M. Wt: 173.25 g/mol
InChI Key: DPVYCMVZICMVQZ-UHFFFAOYSA-N
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Description

5-(Isopropyl(methyl)amino)pentanoic acid is an organic compound with the molecular formula C9H19NO2 It is a derivative of pentanoic acid, featuring an isopropyl(methyl)amino group attached to the fifth carbon atom of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropyl(methyl)amino)pentanoic acid typically involves the alkylation of pentanoic acid derivatives. One common method is the reaction of 5-bromopentanoic acid with isopropyl(methyl)amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the isopropyl(methyl)amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Isopropyl(methyl)amino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

5-(Isopropyl(methyl)amino)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Isopropyl(methyl)amino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: A δ-amino acid with a similar structure but lacking the isopropyl(methyl)amino group.

    Valeric acid: A simple pentanoic acid without any amino substitution.

    γ-Aminobutyric acid (GABA): A neurotransmitter with a similar backbone but different functional groups.

Uniqueness

5-(Isopropyl(methyl)amino)pentanoic acid is unique due to the presence of the isopropyl(methyl)amino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

5-[methyl(propan-2-yl)amino]pentanoic acid

InChI

InChI=1S/C9H19NO2/c1-8(2)10(3)7-5-4-6-9(11)12/h8H,4-7H2,1-3H3,(H,11,12)

InChI Key

DPVYCMVZICMVQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCCC(=O)O

Origin of Product

United States

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